

Physical and chemical properties of 1-Bromo-4-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **1-Bromo-4-methylisoquinoline**

Cat. No.: **B2815416**

[Get Quote](#)

An In-depth Technical Guide on 1-Bromo-4-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Bromo-4-methylisoquinoline**. As a key building block in synthetic organic chemistry, this compound serves as a versatile precursor for a wide range of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document outlines its structural features, physicochemical characteristics, reactivity, and established protocols for its synthesis and characterization, offering valuable insights for professionals in research and drug development.

Core Molecular Profile

1-Bromo-4-methylisoquinoline belongs to the isoquinoline family, a class of heterocyclic aromatic organic compounds. Its structure consists of a benzene ring fused to a pyridine ring, with a bromine atom substituted at the 1-position and a methyl group at the 4-position.

Structural and Physicochemical Data Summary

Property	Data
Molecular Formula	C10H8BrN
Molecular Weight	222.08 g/mol [1] [2]
CAS Number	104704-40-7 [1]
Appearance	Not explicitly stated in search results
Melting Point	Data not available in search results
Boiling Point	304.4 ± 22.0 °C (Predicted) [1] [2]
Density	1.488 ± 0.06 g/cm³ (Predicted) [1]
Solubility	Data not available in search results
pKa	Data not available in search results

Synthesis and Mechanistic Insights

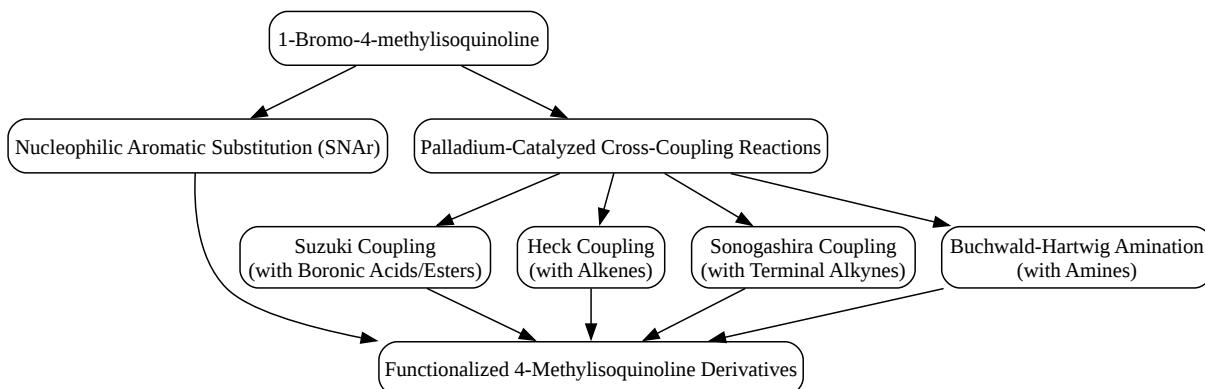
The synthesis of **1-Bromo-4-methylisoquinoline** can be approached through various synthetic routes. A common strategy involves the construction of the isoquinoline core followed by a bromination step. One plausible synthetic pathway is the Bischler-Napieralski reaction, which involves the cyclization of a β -phenylethylamine derivative, followed by dehydrogenation to form the aromatic isoquinoline ring. Subsequent bromination at the C1 position can be achieved using a suitable brominating agent.

Illustrative Synthetic Workflow

Caption: A potential synthetic route to **1-Bromo-4-methylisoquinoline**.

Causality in Experimental Choices:

- Bischler-Napieralski Reaction: This is a classic and effective method for constructing the isoquinoline skeleton. The choice of dehydrating/cyclizing agent (e.g., phosphorus oxychloride, polyphosphoric acid) is critical for reaction efficiency.
- Dehydrogenation: The conversion of the dihydroisoquinoline intermediate to the fully aromatic isoquinoline is crucial. Palladium on carbon (Pd/C) is a common and efficient


catalyst for this transformation.

- **Bromination:** The introduction of the bromine atom at the C1 position is a key step. N-Bromosuccinimide (NBS) or elemental bromine can be used, with the reaction conditions optimized to ensure regioselectivity.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of **1-Bromo-4-methylisoquinoline** is dominated by the presence of the bromine atom at the electron-deficient C1 position of the isoquinoline ring. This makes it an excellent substrate for a variety of nucleophilic substitution and cross-coupling reactions.

Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Major reaction pathways for **1-Bromo-4-methylisoquinoline**.

The bromine atom serves as a versatile handle, allowing for the introduction of a wide array of functional groups. This is particularly valuable in drug discovery for the generation of diverse chemical libraries for biological screening. The methyl group at the C4 position can also influence the reactivity and provide a site for further functionalization.

Spectroscopic Characterization

The structural elucidation of **1-Bromo-4-methylisoquinoline** relies on a combination of modern spectroscopic techniques.

Expected Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Signals corresponding to the methyl protons and the aromatic protons on the isoquinoline core. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.
¹³ C NMR	Resonances for the ten carbon atoms in the molecule. The carbon atom attached to the bromine (C1) would exhibit a characteristic chemical shift.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of 222.08 g/mol. The presence of bromine would be indicated by a characteristic isotopic pattern (M ⁺ and M+2 peaks of nearly equal intensity).
Infrared (IR) Spectroscopy	Absorption bands characteristic of C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the isoquinoline ring, and a C-Br stretching vibration.

A comprehensive analysis of these spectra is essential for confirming the identity and purity of the synthesized compound.[3]

Applications in Research and Drug Development

1-Bromo-4-methylisoquinoline is a valuable intermediate in the synthesis of various biologically active molecules. The isoquinoline scaffold is a common feature in many natural products and synthetic drugs. The ability to functionalize the 1-position of the isoquinoline ring

via the bromo substituent allows for the systematic modification of molecular structure to optimize pharmacological properties.

Potential applications include the synthesis of:

- Anticancer agents[4]
- Antimicrobial compounds[2]
- Enzyme inhibitors
- Probes for chemical biology

The compound has been noted as a precursor in the production of sulfonation and acetylation products and to catalyze the reduction of nitro compounds.[2] It has also shown antineoplastic effects when combined with thiosemicarbazide.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **1-Bromo-4-methylisoquinoline**. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][7] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 4-Bromo-1-methylisoquinoline | 104704-40-7 | EEA70440 [biosynth.com]
- 3. 4-BROMO-1-METHYL-ISOQUINOLINE(104704-40-7) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1-Bromo-4-methylisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2815416#physical-and-chemical-properties-of-1-bromo-4-methylisoquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com